molecular formula C8H7N3O3 B12584244 Benzoic acid, 2-azido-5-methoxy- CAS No. 623586-42-5

Benzoic acid, 2-azido-5-methoxy-

Cat. No.: B12584244
CAS No.: 623586-42-5
M. Wt: 193.16 g/mol
InChI Key: OIANFUXTOOMYIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 2-azido-5-methoxy- is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in various chemical reactions, including click chemistry. The compound features a benzoic acid core with an azido group at the 2-position and a methoxy group at the 5-position. This unique structure imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-azido-5-methoxy- typically involves the introduction of the azido group through diazotization followed by azidation. One common method is to start with 2-amino-5-methoxybenzoic acid, which undergoes diazotization using sodium nitrite and hydrochloric acid at low temperatures (0-5°C). The resulting diazonium salt is then treated with sodium azide to form the azido compound .

Industrial Production Methods

Industrial production methods for benzoic acid, 2-azido-5-methoxy- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure safety and maximize yield. Continuous flow reactors are often employed to handle the hazardous nature of azides and to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-azido-5-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Diazotization: Sodium nitrite and hydrochloric acid at 0-5°C.

    Azidation: Sodium azide.

    Reduction: Hydrogen gas and palladium catalyst.

Major Products Formed

    Triazoles: Formed through cycloaddition reactions.

    Amines: Formed through reduction reactions.

Scientific Research Applications

Benzoic acid, 2-azido-5-methoxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 2-azido-5-methoxy- primarily involves its reactivity as an azide. The azido group can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions in click chemistry. The compound’s reactivity can be harnessed to modify biomolecules or create complex molecular architectures.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2-azido-4-methoxy-
  • Benzoic acid, 2-azido-3-methoxy-
  • Benzoic acid, 2-azido-5-hydroxy-

Uniqueness

Benzoic acid, 2-azido-5-methoxy- is unique due to the specific positioning of the azido and methoxy groups, which influence its reactivity and the types of reactions it can undergo. The methoxy group at the 5-position can affect the electronic properties of the aromatic ring, making it distinct from other similar compounds.

Properties

CAS No.

623586-42-5

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

2-azido-5-methoxybenzoic acid

InChI

InChI=1S/C8H7N3O3/c1-14-5-2-3-7(10-11-9)6(4-5)8(12)13/h2-4H,1H3,(H,12,13)

InChI Key

OIANFUXTOOMYIY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N=[N+]=[N-])C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.